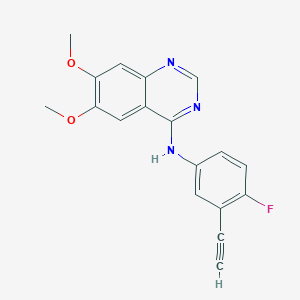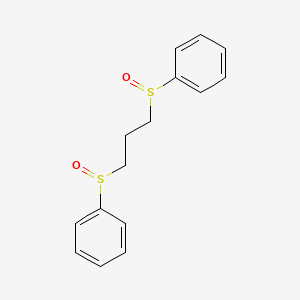
1,1'-(Propane-1,3-diyldisulfinyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(phenylsulfinyl)propane is an organic compound that features two phenylsulfinyl groups attached to a propane backbone. This compound is known for its flexibility and ability to form coordination polymers, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(phenylsulfinyl)propane can be synthesized through the oxidation of 1,3-bis(phenylthio)propane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide groups .
Industrial Production Methods
While specific industrial production methods for 1,3-bis(phenylsulfinyl)propane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(phenylsulfinyl)propane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.
Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfinyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-CPBA in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: 1,3-Bis(phenylsulfonyl)propane.
Reduction: 1,3-Bis(phenylthio)propane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,3-bis(phenylsulfinyl)propane.
Applications De Recherche Scientifique
1,3-Bis(phenylsulfinyl)propane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique structural properties.
Biology: Investigated for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,3-bis(phenylsulfinyl)propane involves its ability to coordinate with metal ions through its sulfoxide groups. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylsulfinyl)butane: Similar structure but with a longer carbon chain.
1,3-Bis(phenylthio)propane: The reduced form of 1,3-bis(phenylsulfinyl)propane.
1,3-Bis(phenylsulfonyl)propane: The fully oxidized form of 1,3-bis(phenylsulfinyl)propane.
Uniqueness
1,3-Bis(phenylsulfinyl)propane is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This flexibility makes it a versatile compound in synthetic chemistry and coordination chemistry .
Propriétés
Numéro CAS |
157641-19-5 |
|---|---|
Formule moléculaire |
C15H16O2S2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-(benzenesulfinyl)propylsulfinylbenzene |
InChI |
InChI=1S/C15H16O2S2/c16-18(14-8-3-1-4-9-14)12-7-13-19(17)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
LACWLBBCHSRDEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CCCS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


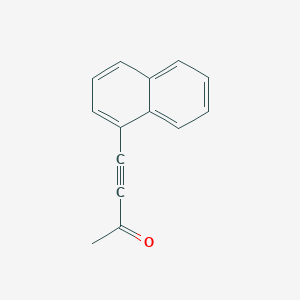




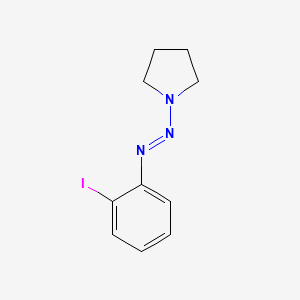
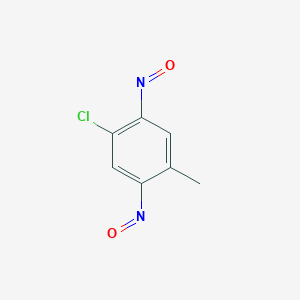

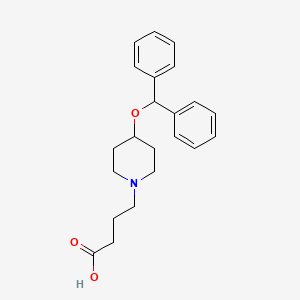
![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
